4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one
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Overview
Description
4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with 3-N-acyl derivatives . The formation of the oxazole ring is facilitated by the nature of the substituent on the acyl residue .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar Compounds
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds share a similar oxazole-quinoline core structure.
5R-3-hydroxy-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones: These compounds also feature a quinoline core but differ in the fused ring structure.
Uniqueness
4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one stands out due to the presence of the chlorophenyl and methyl groups, which enhance its chemical reactivity and potential applications. Its unique structure allows for diverse chemical modifications and a wide range of scientific research applications.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-9-14-15(10-5-7-11(18)8-6-10)16-12(3-2-4-13(16)21)19-17(14)22-20-9/h5-8,15,19H,2-4H2,1H3 |
InChI Key |
LVJDFDLQBCIAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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